molecular formula C8H7N7S B2803178 9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine CAS No. 2329355-52-2

9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine

Cat. No.: B2803178
CAS No.: 2329355-52-2
M. Wt: 233.25
InChI Key: SPLZIDJJNZDXRR-UHFFFAOYSA-N
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Description

9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through various methods, such as the condensation of formamide derivatives with amines.

    Introduction of the Thiadiazole Group: The 1,3,4-thiadiazole moiety can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Methylation: The final step involves the methylation of the purine core at the 9-position using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-thioguanine: Another purine derivative with anticancer properties.

    Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine is unique due to the presence of the 1,3,4-thiadiazole moiety, which may confer distinct biological activities compared to other purine derivatives.

Properties

IUPAC Name

N-(9-methylpurin-6-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7S/c1-15-3-11-5-6(9-2-10-7(5)15)13-8-14-12-4-16-8/h2-4H,1H3,(H,9,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLZIDJJNZDXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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